Methyl 2-amino-3-bromo-6-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-bromo-6-chlorobenzoate: is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a bromine atom, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-bromo-6-chlorobenzoate typically involves the esterification of 2-amino-3-bromo-6-chlorobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-bromo-6-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other functional groups.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives or other oxidized forms of the amino group.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 2-amino-3-bromo-6-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-bromo-6-chlorobenzoate depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (amino) on the benzene ring can influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
- Methyl 2-amino-5-bromo-3-chlorobenzoate
- Methyl 2-bromo-6-chlorobenzoate
- Methyl 3-amino-2-bromo-6-chlorobenzoate
Comparison: Methyl 2-amino-3-bromo-6-chlorobenzoate is unique due to the specific positions of the amino, bromo, and chloro groups on the benzene ring. This arrangement can lead to different reactivity and selectivity compared to its isomers. For example, the position of the amino group can influence the compound’s nucleophilicity and its ability to participate in substitution reactions .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-6-chlorobenzoate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,11H2,1H3 |
InChI Key |
GKFKQYADQDBHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.